molecular formula C26H18F3N5OS B465513 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazole-4,5-dione 4-{[3-(trifluoromethyl)phenyl]hydrazone}

1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazole-4,5-dione 4-{[3-(trifluoromethyl)phenyl]hydrazone}

Cat. No.: B465513
M. Wt: 505.5g/mol
InChI Key: KZJDCGMGBXYWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazole-4,5-dione 4-{[3-(trifluoromethyl)phenyl]hydrazone} is a complex organic compound that features a unique combination of thiazole, pyrazole, and hydrazone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazole-4,5-dione 4-{[3-(trifluoromethyl)phenyl]hydrazone} typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyrazole and hydrazone moieties. Key reagents include 4-methylphenyl isothiocyanate, phenylhydrazine, and trifluoromethylbenzaldehyde. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazole-4,5-dione 4-{[3-(trifluoromethyl)phenyl]hydrazone} undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazole-4,5-dione 4-{[3-(trifluoromethyl)phenyl]hydrazone} has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazole-4,5-dione 4-{[3-(trifluoromethyl)phenyl]hydrazone} involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cresol: A group of aromatic organic compounds with similar phenolic structures.

    Thiazole derivatives: Compounds containing the thiazole ring, often used in medicinal chemistry.

    Pyrazole derivatives: Molecules featuring the pyrazole ring, known for their diverse biological activities.

Uniqueness

1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazole-4,5-dione 4-{[3-(trifluoromethyl)phenyl]hydrazone} stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H18F3N5OS

Molecular Weight

505.5g/mol

IUPAC Name

2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenyl-4-[[3-(trifluoromethyl)phenyl]diazenyl]-1H-pyrazol-3-one

InChI

InChI=1S/C26H18F3N5OS/c1-16-10-12-17(13-11-16)21-15-36-25(30-21)34-24(35)23(22(33-34)18-6-3-2-4-7-18)32-31-20-9-5-8-19(14-20)26(27,28)29/h2-15,33H,1H3

InChI Key

KZJDCGMGBXYWKA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC=CC(=C5)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.